molecular formula C13H25N3O3 B2681269 3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1353961-61-1

3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B2681269
CAS No.: 1353961-61-1
M. Wt: 271.361
InChI Key: UEAYOIYYAQLFEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester: is a synthetic organic compound with potential applications in various fields of chemistry and biology. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules. The presence of both amino and ester functional groups makes it a versatile intermediate in organic synthesis.

Scientific Research Applications

Chemistry

In chemistry, 3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. Its structure is similar to that of many natural alkaloids, making it a useful tool in pharmacological studies.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic effects. Piperidine derivatives are known for their activity in the central nervous system, and this compound could serve as a lead compound in drug discovery.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The released t-butyl carbocation is subsequently deprotonated by the anionic TFA, resulting in the formation of 2-methyl-propene . This regenerates the protonated TFA that is needed to continue the reaction, and thus the TFA is catalytic (i.e., not consumed in the reaction) .

Future Directions

The use of Boc protection continues to play an important role in the field of peptide synthesis . More recently, Boc is ranked as “one of the most commonly used protective groups for amines” . Other NH-compounds including various protected/acylated amines have also been substituted in this way that thereby give rise to bis-protected amino functions . This suggests that the use of such compounds, including “3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester”, will continue to be important in future research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Acetylation: The amino group is then acetylated using acetic anhydride or acetyl chloride under basic conditions.

    Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and acetyl groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol. Sodium borohydride is a typical reducing agent used for this purpose.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where it can be replaced by other nucleophiles such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation: Formation of N-oxides or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple cyclic amine that serves as a precursor to many complex molecules.

    N-Acetylpiperidine: Similar in structure but lacks the tert-butyl ester group.

    Piperidine-1-carboxylic acid: Lacks the amino and acetyl groups, making it less versatile in synthesis.

Uniqueness

3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is unique due to the combination of its functional groups. The presence of both amino and ester groups, along with the piperidine ring, provides a unique set of chemical properties that can be exploited in various applications. Its structure allows for multiple points of modification, making it a versatile intermediate in organic synthesis.

This compound’s unique combination of functional groups and structural features makes it a valuable tool in scientific research and industrial applications. Its versatility and reactivity open up numerous possibilities for further exploration and development.

Properties

IUPAC Name

tert-butyl 3-[(2-aminoacetyl)-methylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16-7-5-6-10(9-16)15(4)11(17)8-14/h10H,5-9,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAYOIYYAQLFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N(C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353961-61-1
Record name tert-butyl 3-(2-amino-N-methylacetamido)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.